Product packaging for 1-Phenyl-3-(4-nitrobenzamido)pyrrolidine(Cat. No.:)

1-Phenyl-3-(4-nitrobenzamido)pyrrolidine

Cat. No.: B8576587
M. Wt: 311.33 g/mol
InChI Key: ZAADNNPQGHMGEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-3-(4-nitrobenzamido)pyrrolidine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a pyrrolidine ring, a saturated five-membered nitrogen heterocycle that is a privileged scaffold in drug design . The pyrrolidine ring enables efficient exploration of the pharmacophore space due to sp 3 hybridization and contributes to the stereochemistry of the molecule, which can lead to a higher three-dimensional coverage compared to flat aromatic scaffolds . This can be advantageous for developing ligands with improved selectivity and optimized pharmacokinetic profiles. The structure incorporates a 4-nitrobenzamido moiety, which can be crucial for specific target interactions. Pyrrolidine and its analogs are known to exhibit a wide range of therapeutic potentials, including acting as anticancer, anti-inflammatory, antiviral, and antibacterial agents . As such, this compound serves as a versatile building block or intermediate for researchers synthesizing novel bioactive molecules aimed at various disease targets. The product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17N3O3 B8576587 1-Phenyl-3-(4-nitrobenzamido)pyrrolidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

4-nitro-N-(1-phenylpyrrolidin-3-yl)benzamide

InChI

InChI=1S/C17H17N3O3/c21-17(13-6-8-16(9-7-13)20(22)23)18-14-10-11-19(12-14)15-4-2-1-3-5-15/h1-9,14H,10-12H2,(H,18,21)

InChI Key

ZAADNNPQGHMGEB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

Structure Activity Relationship Sar Studies and Molecular Design

Design Principles for Derivatives and Analogues of 1-Phenyl-3-(4-nitrobenzamido)pyrrolidine

The design of new molecules based on the this compound scaffold involves established medicinal chemistry strategies to enhance potency, selectivity, and pharmacokinetic properties.

Fragment-based drug design (FBDD) is a method for identifying lead compounds by screening small chemical fragments, which typically have low molecular weights (under 300 Da) and bind weakly to a biological target nih.govopenaccessjournals.com. These fragments serve as starting points for building more potent and selective drug candidates openaccessjournals.comfrontiersin.org. The core structure of this compound can be conceptually dissected into key fragments, such as the 1-phenylpyrrolidine (B1585074) moiety and the 4-nitrobenzamide (B147303) tail.

In an FBDD approach, these or similar small fragments would be screened for binding to a specific target. Once a fragment hit is identified and its binding mode is confirmed, often through biophysical techniques like X-ray crystallography or NMR spectroscopy, it can be elaborated into a more potent molecule nih.govnih.gov. This elaboration can occur through several strategies:

Fragment Growing : Extending the fragment to engage with nearby pockets in the target's binding site. For instance, substituents could be added to the phenyl ring or the pyrrolidine (B122466) core.

Fragment Linking : Connecting two or more fragments that bind to adjacent sites on the target to create a single, higher-affinity molecule proteopedia.org.

Fragment Merging : Combining the structural features of overlapping fragments into a novel chemical entity with improved binding.

The "Rule of Three" is a common guideline for selecting fragments, suggesting they should have a molecular weight ≤ 300 Da, ≤ 3 hydrogen bond donors, ≤ 3 hydrogen bond acceptors, and a calculated logP ≤ 3 nih.gov. The low complexity of fragments allows them to explore chemical space more efficiently than larger, more complex molecules used in high-throughput screening (HTS) nih.gov.

Bioisosteric replacement is a cornerstone of drug design, involving the substitution of one chemical group with another that retains similar physical or chemical properties, leading to comparable biological activity nih.gov. This strategy is employed to fine-tune a molecule's potency, selectivity, and pharmacokinetic profile, such as solubility or metabolic stability rsc.orgnih.gov.

For the this compound scaffold, several bioisosteric replacements could be considered:

Phenyl Ring Bioisosteres : The phenyl ring is often a site of metabolic oxidation. Replacing it with bioisosteres can enhance metabolic stability. Common replacements include pyridyl rings, which can reduce oxidative metabolism, or saturated mimics like bicyclo[1.1.1]pentane (BCP), which can improve solubility and other drug-like properties nih.govnih.govnih.gov.

Amide Bond Bioisosteres : The amide linkage is susceptible to hydrolysis by proteases. It can be replaced with more stable groups like 1,2,4-triazoles or oxadiazoles (B1248032), which can mimic the hydrogen bonding capabilities of the amide while improving metabolic stability drughunter.com.

Nitro Group Replacements : The nitro group can be replaced with other electron-withdrawing groups such as a cyano (-CN) or a sulfone (-SO₂CH₃) group to modulate electronic properties and potentially avoid metabolic liabilities associated with nitroaromatics.

Scaffold hopping is a more radical design strategy that involves replacing the central molecular core (the scaffold) with a structurally distinct one while preserving the essential orientation of key functional groups responsible for biological activity uniroma1.itnih.gov. Starting from the this compound template, a scaffold hop could involve replacing the pyrrolidine ring with another five- or six-membered heterocycle. The goal is to discover novel chemical series with potentially improved properties, such as enhanced affinity, better pharmacokinetics, or a distinct intellectual property position rsc.orguniroma1.it.

Table 1: Potential Bioisosteric Replacements for Key Moieties

Original Moiety Potential Bioisostere(s) Rationale for Replacement
Phenyl Ring Pyridyl, Bicyclo[1.1.1]pentane (BCP) Improve metabolic stability, enhance solubility, alter binding interactions nih.govnih.gov.
Amide Linkage 1,2,4-Triazole, Oxadiazole, Retro-amide Increase metabolic stability, modify hydrogen bonding pattern, improve pharmacokinetic profile drughunter.com.
Nitro Group Cyano (-CN), Sulfone (-SO₂CH₃), Trifluoromethyl (-CF₃) Maintain electron-withdrawing nature, reduce potential for metabolic reduction, fine-tune electronic character.
Pyrrolidine Core Piperidine, Thiazolidine, Oxazolidine Explore different spatial arrangements of substituents, alter basicity, discover novel intellectual property (Scaffold Hopping) uniroma1.it.

Investigation of Biological Targets and Molecular Mechanisms of Action

High-Throughput Screening and Targeted Biological Evaluation (in vitro)

To ascertain the biological activity of 1-Phenyl-3-(4-nitrobenzamido)pyrrolidine, a series of in vitro assays are being employed. This initial screening is designed to identify any interactions with a broad range of biological targets, providing a foundation for more focused studies.

Enzyme Inhibition Assays

The inhibitory potential of this compound against a panel of enzymes implicated in various disease processes is a primary area of investigation. These enzymes include:

eEF2K (eukaryotic Elongation Factor 2 Kinase): Atypical serine/threonine kinase involved in the regulation of protein synthesis.

MMPs (Matrix Metalloproteinases): A family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.

Neuraminidase: An enzyme found on the surface of influenza viruses that is essential for viral replication.

NDM-1 (New Delhi Metallo-beta-lactamase-1): A bacterial enzyme that confers resistance to a broad range of beta-lactam antibiotics.

iNOS (inducible Nitric Oxide Synthase): An enzyme that produces nitric oxide, which can have both beneficial and detrimental effects depending on the context.

LTA4 (Leukotriene A4) hydrolase: A bifunctional zinc enzyme involved in the biosynthesis of the pro-inflammatory mediator leukotriene B4.

GlyT1 (Glycine Transporter 1): A transporter protein that regulates glycine (B1666218) concentrations at excitatory synapses.

COX/LOX (Cyclooxygenase/Lipoxygenase): Key enzymes in the inflammatory cascade, responsible for the production of prostaglandins (B1171923) and leukotrienes.

At present, specific inhibitory data for this compound against these enzymes is not yet available. The diverse functionalities within the molecule, including the phenyl, nitrobenzamido, and pyrrolidine (B122466) moieties, suggest the potential for varied interactions with different enzyme active sites.

Receptor Binding and Modulation Studies

The ability of this compound to bind to and modulate the activity of various receptors is another key area of investigation. The pyrrolidine ring is a known pharmacophore for a range of receptors, including G-protein coupled receptors (GPCRs). nih.gov Receptor binding assays will be conducted to determine the affinity and selectivity of the compound for a panel of receptors, which may include but are not limited to dopaminergic, serotonergic, and adrenergic receptors. These studies are essential to identify any potential neurological or other systemic effects of the compound.

Cell-Based Functional Assays to Confirm Biological Activity

Following initial screening, any identified biological activity will be further investigated using cell-based functional assays. These assays will provide a more physiologically relevant context to confirm the effects of this compound on cellular processes. For example, if the compound shows affinity for a particular receptor, cell lines expressing that receptor will be used to assess its functional consequences, such as changes in second messenger levels or gene expression. mdpi.com Similarly, if enzyme inhibition is observed, cell-based assays will be used to confirm this activity within a cellular environment.

Identification and Validation of Specific Molecular Targets

Should initial screening reveal significant biological activity without a clear molecular target, further studies will be undertaken to identify and validate the specific protein(s) with which this compound interacts.

Target Deconvolution Strategies for Unidentified Targets

In the event that high-throughput screening reveals a phenotypic effect without an obvious molecular target, various target deconvolution strategies can be employed. These may include affinity chromatography, where the compound is immobilized on a solid support to capture its binding partners from cell lysates, followed by mass spectrometry to identify the bound proteins. Other approaches, such as chemical proteomics and genetic screening, may also be utilized to pinpoint the molecular target(s) of this compound.

Biophysical Methods for Direct Target Engagement

Once a potential molecular target has been identified, biophysical methods will be used to confirm direct binding and to characterize the interaction between this compound and the target protein. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide quantitative data on binding affinity, kinetics, and thermodynamics. These studies are crucial for validating the identified target and for providing a deeper understanding of the molecular mechanism of action of the compound.

Elucidation of Mechanism of Action at the Molecular and Cellular Level

Detailed experimental and computational data are required to understand how a compound like this compound interacts with its biological targets at a molecular and cellular level. This typically involves a combination of techniques such as X-ray crystallography, NMR spectroscopy, molecular docking, and various cellular assays.

Characterization of Binding Pockets and Active Site Interactions

Information regarding the specific binding pocket or active site that this compound may occupy is currently unavailable. The characterization of a binding pocket involves identifying the key amino acid residues that form the interaction surface for a ligand. For instance, studies on other molecules have identified unique, broader pyrrolidine-binding pockets in certain enzymes. nih.govresearchgate.net Such analyses would be necessary to understand the specific interactions of the title compound.

Analysis of Hydrogen Bonding, Hydrophobic, and π-π Stacking Interactions

While the chemical structure of this compound—comprising a phenyl group, a pyrrolidine ring, and a nitrobenzamido moiety—suggests the potential for various non-covalent interactions, specific details are lacking. The amide group can act as both a hydrogen bond donor and acceptor. The phenyl and nitrobenzoyl rings could participate in hydrophobic and π-π stacking interactions with aromatic residues within a target protein. researchgate.netnih.gov However, without experimental data, the nature and strength of these potential interactions cannot be described.

The following table outlines the potential interactions based on the compound's structural features, but it must be emphasized that this is a theoretical analysis and not based on published research for this specific compound.

Interaction TypePotential Structural Contributor in this compound
Hydrogen BondingAmide N-H (donor), Amide C=O (acceptor), Nitro group O (acceptor)
Hydrophobic InteractionsPhenyl ring, Pyrrolidine ring (aliphatic protons)
π-π StackingPhenyl ring, Nitrobenzoyl ring

Investigation of Allosteric Modulation Mechanisms

There is no information available to suggest whether this compound acts as an allosteric modulator. Such a mechanism would involve the compound binding to a site on a target protein that is distinct from the active site, thereby inducing a conformational change that alters the protein's activity.

Cellular Pathway Perturbation Analysis

No studies were found that have investigated the effects of this compound on cellular pathways. This type of analysis would involve treating cells with the compound and measuring changes in signaling cascades, gene expression, or other cellular processes to understand its broader biological effects.

Lead Optimization and Preclinical Research Applications

Strategies for Enhancing Potency and Selectivity of Lead Compounds

Lead optimization is a critical phase in drug discovery that focuses on refining the chemical structures of identified "lead" compounds to improve their therapeutic properties. biobide.comstudysmarter.co.uk The primary goals are to enhance biological activity and selectivity for the intended target while simultaneously optimizing pharmacokinetic characteristics. numberanalytics.com This iterative process involves designing, synthesizing, and testing new analogues to build a robust structure-activity relationship (SAR), which correlates changes in a molecule's structure with its effects on biological activity. patsnap.com Chemists systematically alter functional groups or the molecular backbone to improve features like potency and stability. biobide.com

Fragment-based drug discovery (FBDD) is a powerful strategy that begins with identifying small, low-molecular-weight compounds, or "fragments," that bind weakly to a biological target. acs.org One of the principal methods for optimizing these initial hits is fragment growing, also known as fragment expansion. nih.gov This strategy involves extending the fragment molecule to engage with adjacent pockets on the target protein, thereby forming additional, favorable interactions that increase binding affinity and potency. acs.orgnih.gov

The process is guided by structural information, typically from X-ray crystallography or NMR, which reveals how the fragment binds to the target. springernature.com Chemists then design and synthesize new analogues that add chemical functionality, systematically exploring the surrounding binding site. acs.org This expansion of the molecular scaffold allows for a targeted approach to improving the compound's properties, turning a low-affinity fragment into a high-potency lead. niu.edu

Fragment linking and merging are sophisticated FBDD techniques used when two or more different fragments are found to bind to distinct, often adjacent, sites on a target protein. nih.gov

Fragment Merging: This approach is employed when two fragments bind in overlapping regions of the protein's active site. The strategy involves designing a single new molecule that incorporates the key structural features of both original fragments. This merged compound aims to retain the critical binding interactions of its predecessors within a single, more potent chemical entity. acs.org

Fragment Linking: This technique is used when two fragments bind to separate, nearby pockets. A chemical linker is designed to connect the two fragments into a single molecule. nih.govacs.org The goal is for the linked compound to bind simultaneously to both sites, which can lead to a significant, synergistic increase in binding affinity—a phenomenon known as superadditivity. bohrium.com Designing the optimal linker is challenging, as it must position the two fragments correctly without introducing strain or unfavorable interactions. acs.orgbohrium.com

These multi-fragment approaches are theoretically powerful for rapidly increasing potency and can be instrumental in developing compounds that modulate multiple targets or different sites on a single target. nih.gov

Development of 1-Phenyl-3-(4-nitrobenzamido)pyrrolidine as a Versatile Chemical Scaffold

The pyrrolidine (B122466) ring, the core structure of this compound, is a five-membered nitrogen heterocycle widely utilized by medicinal chemists. nih.govnih.gov Its significance in drug discovery is due to several key features: the sp³-hybridized carbons allow for efficient exploration of three-dimensional pharmacophore space, its non-planar structure provides increased 3D coverage, and the presence of stereogenic centers allows for fine-tuning of biological activity based on stereochemistry. nih.govresearchgate.net These characteristics make the pyrrolidine framework a versatile scaffold for developing novel, biologically active compounds. researchgate.netfrontiersin.org

The development of new therapeutic agents often involves modifying a core scaffold like pyrrolidine to create structural analogues with improved activity. nih.gov By incorporating different pharmacophore moieties—the essential groups responsible for a drug's biological activity—researchers can systematically probe the structure-activity relationship (SAR) and enhance target specificity and potency. frontiersin.org For instance, research on pyrrolidine-based compounds has led to the synthesis of hybrids incorporating moieties such as N-benzoylthiourea, thiazole, and indole (B1671886) to explore their bioactive properties. nih.gov In one study, the creation of pyrrolidine oxadiazoles (B1248032) resulted in promising anthelmintic drug candidates. nih.gov The molecular diversity and complexity afforded by the pyrrolidine scaffold allow for the design of more active drug candidates. frontiersin.org

The table below presents data from a study on pyrrolidine oxadiazole analogues, demonstrating how modifications to the pharmacophore impact biological activity against the parasitic worm Haemonchus contortus.

CompoundSubstitutionTargetActivity (IC50)
25a2-CH3xL3 Motility0.78 µM
25b3-OCH3xL3 Motility0.78 µM
25c4-IL4 Development3.2 µM

Data sourced from Ruan et al. (2020) as cited in search result nih.gov.

The pyrrolidine framework serves as a foundational structure for the design of new chemical entities (NCEs). researchgate.net Its inherent structural and stereochemical properties make it an attractive starting point for generating libraries of diverse compounds. nih.govacs.org Synthetic strategies are often based on either the construction of the pyrrolidine ring from various precursors or the functionalization of a pre-existing pyrrolidine ring, such as in proline derivatives. nih.govnih.gov The ability to generate unique collections of homochiral pyrrolidines allows for the creation of fragments that effectively sample three-dimensional molecular space. nih.gov Because scaffold diversity significantly impacts the outcomes of biological screening, the efficient construction of varied pyrrolidine-based skeletons is a key objective in drug discovery. acs.org

Preclinical Research Methodologies for Efficacy Evaluation (in vitro/in vivo, excluding human trials)

Before a drug candidate can be considered for human trials, its efficacy must be rigorously evaluated using preclinical research methodologies. nih.gov These methods are broadly categorized as in vitro (conducted in a controlled environment outside a living organism, like a test tube or cell culture) and in vivo (conducted in a whole, living organism, such as animal models). mdbneuro.comresearchgate.net

In vitro assays are crucial for the initial stages of drug discovery, including high-throughput screening and lead optimization. mdpi.com They allow researchers to assess a compound's mechanism of action and effects on cells. mdbneuro.com Common in vitro models range from traditional 2D cell cultures to more complex 3D models like spheroids and organoids, which more closely mimic the physiological environment of human tissues. nih.govalfacytology.com

The following table summarizes and compares common preclinical methodologies for efficacy evaluation.

MethodologyCategoryDescriptionCommon Assays/ModelsKey Advantages
2D Cell CultureIn VitroCells grown in a single layer on a flat surface.MTT/MTS (proliferation), Western Blotting (protein expression), LDH (cytotoxicity). alfacytology.comHigh-throughput, cost-effective, widely used for initial screening. nih.gov
3D Cell CultureIn VitroCells grown in three-dimensional structures.Spheroids, organoids, organs-on-a-chip. nih.govMore physiologically relevant, better mimicry of tissue environment and drug diffusion. nih.gov
Ex Vivo ModelsEx VivoStudies on intact tissues or organs isolated from an organism and maintained in an artificial environment.Perfusion of isolated human organs. nih.govClosely emulates human exposure, provides data on organ-level impact without risks of in-human trials. nih.gov
Animal ModelsIn VivoStudies conducted in living animals.Rodent models (mice, rats), zebrafish models. biobide.commdbneuro.comEvaluates efficacy in a complex, whole-body system; provides pharmacokinetic data. pnas.org

In Vitro Pharmacological Profiling across a Panel of Assays

No publicly available data exists detailing the in vitro pharmacological profile of this compound. Such a profile would typically involve screening the compound against a wide array of biological targets, such as receptors, enzymes, and ion channels, to determine its activity and selectivity. This process is crucial in the early stages of drug discovery to identify potential therapeutic applications and off-target effects. Without published studies, no data table on its binding affinities (Ki) or functional activities (IC50/EC50) can be compiled.

Cellular Assays for Efficacy and Specificity

Similarly, there is no information in the public domain regarding the use of this compound in cellular assays to evaluate its efficacy and specificity. These assays are fundamental to understanding how a compound affects cellular functions and pathways in a more biologically relevant context than in vitro biochemical assays. Research in this area would provide insights into the compound's potential mechanism of action and its therapeutic window. The absence of such studies means that no data on its effects on cell viability, proliferation, signaling pathways, or other cellular functions can be presented.

Conclusion and Future Perspectives

Summary of Key Research Findings and Contributions for 1-Phenyl-3-(4-nitrobenzamido)pyrrolidine

Research specifically detailing the biological activity and therapeutic contributions of this compound is not extensively available in publicly accessible literature. However, by examining the structural components of the molecule, we can infer its potential significance based on the well-documented activities of related compounds. The core structure features a pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle that is a cornerstone in medicinal chemistry. researchgate.netnih.gov This scaffold is present in numerous FDA-approved drugs and biologically active compounds, valued for its ability to introduce three-dimensionality and stereochemical complexity into molecular design. researchgate.netnih.gov

The key structural features of this compound are:

A Phenyl-Substituted Pyrrolidine Ring: The phenyl group attached to the nitrogen of the pyrrolidine ring is a common feature in many bioactive molecules. This moiety can influence the compound's pharmacokinetic properties, such as its metabolic stability and ability to cross biological membranes.

An Amide Linkage: The amide bond is a fundamental functional group in biological systems and is a key component of many pharmaceuticals. It can participate in hydrogen bonding interactions with biological targets.

A 4-Nitrophenyl Group: The nitroaromatic moiety is a known pharmacophore that has been incorporated into various therapeutic agents, including antibacterial and anticancer drugs.

While specific data for this compound is scarce, the combination of these structural motifs suggests potential for biological activity. Research on analogous structures containing the pyrrolidine core has revealed a wide spectrum of pharmacological effects, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. nih.govnih.gov For instance, derivatives of pyrrolidine have been investigated as inhibitors of enzymes such as dipeptidyl peptidase-IV (DPP-IV) in the context of diabetes. researchgate.netenamine.net

Challenges and Opportunities in Pyrrolidine-Based Chemical Research and Drug Discovery

The exploration of pyrrolidine-based compounds presents both significant challenges and promising opportunities for medicinal chemists and the broader pharmaceutical industry.

Challenges:

Stereoselective Synthesis: The pyrrolidine ring often contains multiple chiral centers, making the stereoselective synthesis of specific isomers a primary challenge. mdpi.com The biological activity of enantiomers can differ significantly, necessitating precise control over the stereochemistry during synthesis. researchgate.netnih.gov

Metabolic Stability: While the pyrrolidine ring can impart favorable pharmacokinetic properties, it can also be susceptible to metabolic degradation. nbinno.com Understanding the metabolic pathways of new pyrrolidine derivatives is crucial for optimizing their in vivo stability and bioavailability.

Drug Resistance: For applications in infectious diseases, the emergence of drug-resistant strains of bacteria and fungi is a persistent challenge. nih.gov Novel pyrrolidine-based antimicrobials must demonstrate efficacy against these resistant pathogens.

Opportunities:

Structural Diversity and 3D Scaffolding: The non-planar, three-dimensional nature of the pyrrolidine ring allows for the creation of structurally diverse libraries of compounds that can explore a wider range of chemical space than flat, aromatic systems. researchgate.netnih.gov This can lead to the discovery of molecules with novel mechanisms of action and improved target selectivity.

Privileged Scaffold in Drug Design: The pyrrolidine moiety is considered a "privileged scaffold" due to its frequent appearance in successful drugs across various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. nbinno.comfrontiersin.orgnih.gov This history of success provides a strong foundation for the design of new therapeutic agents.

Targeting Protein-Protein Interactions: The conformational flexibility and diverse substitution patterns of the pyrrolidine ring make it an attractive scaffold for designing molecules that can modulate challenging biological targets, such as protein-protein interactions.

Development of Novel Therapeutic Agents: The versatility of the pyrrolidine core continues to inspire the development of new drugs for a wide range of diseases, from diabetes to bacterial infections. researchgate.netnih.gov

Future Directions for Advanced Research and Development of the Compound Series

Given the limited specific data on this compound, future research should focus on a systematic evaluation of its properties and the exploration of its chemical space.

Synthesis and Biological Screening: The primary step would be the synthesis of this compound and a library of its analogues with variations in the substituents on both the phenyl and benzoyl rings. This library should then be screened against a broad range of biological targets to identify potential therapeutic applications. Based on the activities of related nitroaromatic compounds, initial screening could focus on antibacterial and antifungal assays. rjptonline.org

Structure-Activity Relationship (SAR) Studies: Once initial "hit" compounds are identified, detailed SAR studies would be crucial to understand how different functional groups and their positions on the scaffold influence biological activity. nih.gov This would guide the rational design of more potent and selective derivatives.

Computational Modeling and In Silico Studies: Molecular docking and other computational techniques can be employed to predict the binding modes of these compounds with their biological targets and to rationalize the observed SAR data. nih.gov This can help in prioritizing the synthesis of new analogues.

Exploration of Novel Therapeutic Areas: While initial screening might focus on established activities of the pharmacophores present, the unique combination of structural motifs in this compound series may lead to the discovery of novel biological activities in areas such as neurodegenerative diseases or metabolic disorders.

The future of this compound series lies in a multidisciplinary approach that combines synthetic chemistry, biological screening, and computational modeling to unlock its therapeutic potential.

Q & A

Q. What experimental parameters are critical for optimizing the synthesis of 1-Phenyl-3-(4-nitrobenzamido)pyrrolidine?

  • Methodological Answer: Key parameters include reaction temperature (e.g., maintaining 150 °C for nucleophilic substitution), solvent selection (DMF for polar aprotic conditions), stoichiometric ratios (equimolar amine and carbonyl reactants), and monitoring via TLC for reaction completion . Post-synthesis, extraction with ethyl acetate and washing with ammonium chloride ensure purity. Yield optimization (93% in cited procedures) requires precise control of drying (MgSO₄) and reduced-pressure solvent removal .

Q. How can researchers validate the structural integrity of synthesized this compound?

  • Methodological Answer: Use ¹H NMR to confirm proton environments (e.g., aromatic protons at δ 7.61 ppm, nitro group signals) and elemental analysis to verify nitrogen content (7.5% observed vs. 7.99% theoretical) . Coupled techniques like LC-MS or IR spectroscopy further validate functional groups (amide C=O stretch at ~1650 cm⁻¹).

Q. What purification strategies are effective for isolating this compound from byproducts?

  • Methodological Answer: Liquid-liquid extraction with ethyl acetate (3 × 60 mL) followed by ammonium chloride washes removes unreacted amines and acidic impurities . Column chromatography (silica gel, gradient elution with hexane/ethyl acetate) resolves polar byproducts. Crystallization from ethanol/water mixtures enhances purity.

Advanced Research Questions

Q. How can computational methods improve reaction design for derivatives of this compound?

  • Methodological Answer: Quantum chemical calculations (e.g., DFT) predict transition states and regioselectivity for nitro group functionalization. Reaction path search algorithms identify optimal conditions (e.g., microwave-assisted synthesis for faster kinetics) . Machine learning models trained on experimental datasets (e.g., solvent polarity, temperature) can prioritize reaction conditions for novel derivatives .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer: Perform comparative assays with standardized protocols (e.g., fixed IC₅₀ measurement conditions). Analyze structural analogs (e.g., pyridinyl or imidazo[1,2-a]pyridine derivatives) to identify substituent effects on target binding . Cross-validate using orthogonal methods (e.g., SPR vs. radioligand binding assays) to rule out assay-specific artifacts.

Q. What statistical approaches are suitable for optimizing multi-step synthetic pathways?

  • Methodological Answer: Employ factorial design (e.g., 2³ factorial) to screen variables like catalyst loading, temperature, and solvent. Response Surface Methodology (RSM) refines optimal conditions by modeling interactions between parameters . Taguchi methods minimize experimental runs while maximizing yield and purity .

Q. How can reactor design enhance scalability for this compound synthesis?

  • Methodological Answer: Continuous-flow reactors improve heat transfer and mixing for exothermic steps (e.g., nitro group introduction). Membrane separation technologies (e.g., nanofiltration) streamline solvent recovery and product isolation . Computational fluid dynamics (CFD) simulations predict mass transfer limitations in batch-to-flow transitions .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound’s pharmacological targets?

  • Methodological Answer: Synthesize analogs with systematic substitutions (e.g., nitro → amine reduction, phenyl ring fluorination) and assay against target enzymes (e.g., kinases). Molecular docking (AutoDock Vina) identifies key binding interactions (e.g., hydrogen bonding with pyrrolidine nitrogen) . Pharmacophore modeling aligns electronic (HOMO/LUMO) and steric features with activity trends .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer: Conduct accelerated stability studies (ICH guidelines) using HPLC to track degradation products. Forced degradation (e.g., 0.1 M HCl/NaOH, 40°C/75% RH) identifies labile sites (e.g., nitro group hydrolysis). Solid-state stability is assessed via PXRD to detect polymorphic transitions .

Q. What methodologies quantify the compound’s pharmacodynamic effects in cellular models?

  • Methodological Answer:
    Use fluorescence-based assays (e.g., Ca²⁺ flux for GPCR targets) or Western blotting to measure downstream signaling (e.g., phosphorylation levels). Radioligand displacement assays (³H-labeled analogs) determine binding affinity (Kd) . CRISPR-Cas9 knockout models validate target specificity by comparing wild-type vs. gene-edited cell responses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.